2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate
Description
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate (CAS: 81190-28-5) is a fluorinated methacrylate ester characterized by a nine-fluorine-substituted pentyl chain. Its molecular formula is C₇H₅F₉O, with a molecular weight of 276.10 g/mol . Key physical properties include a boiling point of 132°C, a density of 1.55 g/mL, and a flash point of 28°C . The compound is a colorless liquid, typically stored under inert conditions due to its hygroscopic nature.
The fluorinated chain imparts unique properties such as high hydrophobicity, chemical resistance, and thermal stability, making it valuable in polymer chemistry for coatings, surfactants, and specialty materials .
Properties
CAS No. |
59006-65-4 |
|---|---|
Molecular Formula |
C9H7F9O2 |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H7F9O2/c1-4(2)5(19)20-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h1,3H2,2H3 |
InChI Key |
XBZLJCYNLZUIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Nonafluoropentyl Alcohol (Precursor)
The nonafluoropentyl alcohol is typically synthesized by:
- Fluorination of pentanol derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride or electrochemical fluorination.
- Grignard or organometallic coupling reactions involving perfluoroalkyl iodides and suitable organometallic reagents to introduce the fluorinated alkyl chain, followed by functional group transformations to the alcohol.
For example, a Grignard reagent preparation followed by coupling with perfluoroalkyl iodides and subsequent hydrolysis has been reported to yield fluorinated alcohols with high purity and yield (~63-90%).
Esterification with Methacrylic Acid
The fluorinated alcohol is then esterified with methacrylic acid under acid catalysis or using coupling agents such as dicyclohexylcarbodiimide (DCC) to form 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate.
Typical conditions:
- Catalyst: p-toluenesulfonic acid or sulfuric acid
- Solvent: Toluene or dichloromethane with azeotropic removal of water
- Temperature: 60-110°C
- Reaction time: Several hours to overnight
- Purification: Vacuum distillation or chromatography to remove unreacted acid and side products
Alternative Transesterification Method
An alternative is transesterification of methyl methacrylate with nonafluoropentyl alcohol:
- Catalyst: Acidic or basic catalysts such as titanium alkoxides or sodium methoxide
- Temperature: 80-120°C
- Removal of methanol: By distillation to drive reaction equilibrium
- This method can provide high conversion and purity with fewer side products.
Polymerization and Copolymerization Notes
The prepared this compound can undergo free radical polymerization and copolymerization with other methacrylates or acrylates to form fluorinated polymers with tailored surface and bulk properties.
Data Tables: Summary of Preparation Parameters
Research Discoveries and Insights
- The extensive fluorination in the nonafluoropentyl side chain significantly increases hydrophobicity and chemical resistance of the resulting methacrylate monomer and its polymers.
- Emulsion polymerization techniques have been developed to incorporate these fluorinated monomers into latexes for textile finishing, achieving water contact angles exceeding 125°, surpassing mono-fluoroalkyl analogs.
- The use of gem-bis(fluoroalkyl) groups in related fluorinated methacrylates has shown enhanced hydrophobic performance, indicating the potential for structural optimization in fluorinated monomers.
- Patents describe the use of fluorinated methacrylates in graft copolymerization with polyolefins and vinylidene fluoride, highlighting the versatility of these monomers in advanced polymer blends.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH_4) can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
Polymerization: The major products are polymers with varying molecular weights depending on the reaction conditions.
Substitution: The products depend on the substituent introduced.
Hydrolysis: The major products are methacrylic acid and 2,2,3,3,4,4,5,5,5-Nonafluoropentanol.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated polymers with unique properties.
Biology: It is used in the development of biocompatible materials for medical devices.
Medicine: It is explored for use in drug delivery systems due to its chemical stability.
Industry: It is used in coatings, adhesives, and sealants for its resistance to harsh chemicals and environmental conditions.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate primarily involves its ability to form stable polymers through free radical polymerization. The fluorinated side chains provide unique properties such as low surface energy and high chemical resistance. These properties are attributed to the strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Functional Groups : The hydroxyl group in 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate introduces polarity, enabling hydrogen bonding and compatibility with hydrophilic matrices .
Unique Advantages of this compound
- Balanced Fluorination : With nine fluorine atoms, it offers optimal hydrophobicity without excessive molecular weight, enabling applications in coatings and surfactants .
- Versatility : Its compatibility with copolymerization (e.g., with styrene or divinyl benzene) allows tunable mechanical and chemical properties in polymers .
Biological Activity
2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate (NFPM) is a fluorinated methacrylate compound with significant chemical properties that make it of interest in various fields including materials science and biomedicine. Its unique structure contributes to its biological activity and potential applications.
- Molecular Formula : C9H7F9O2
- Molecular Weight : 318.136 g/mol
- Density : 1.415 g/cm³
- Boiling Point : 167.5°C
- Flash Point : 54.1°C
These properties suggest that NFPM is a stable compound with a relatively high boiling point, making it suitable for various applications.
Biological Activity
Research on the biological activity of NFPM is limited but indicates potential interactions with biological systems. The fluorinated alkyl chain may influence its behavior in biological environments.
1. Cytotoxicity and Biocompatibility
A study assessing the cytotoxicity of various fluorinated compounds indicated that NFPM exhibited moderate cytotoxic effects on certain cell lines. The degree of toxicity appeared to be influenced by the concentration and exposure time. This suggests that while NFPM has potential applications in drug delivery or as a biomaterial, careful consideration of its cytotoxic effects is necessary.
2. Drug Delivery Systems
The incorporation of NFPM into polymeric matrices has been explored for drug delivery applications. Its hydrophobic nature enhances the loading capacity of hydrophobic drugs and can improve the release profiles due to its unique solubility characteristics in biological fluids.
3. Polymerization Behavior
NFPM can undergo free radical polymerization to form polymers that exhibit interesting properties such as increased hydrophobicity and chemical stability. These polymers may be useful in creating coatings or materials that require resistance to solvents or biological degradation.
Case Studies
Several studies have investigated the use of NFPM in various applications:
- Study on Drug Delivery : A research project demonstrated that polymers synthesized from NFPM could effectively encapsulate and release anticancer drugs in a controlled manner. The study highlighted the importance of adjusting the polymer's composition to optimize drug release rates while minimizing cytotoxic effects on healthy cells.
- Surface Modification : Another study focused on using NFPM for surface modification of medical devices to enhance biocompatibility and reduce protein adsorption. The results showed a significant reduction in bacterial adhesion compared to unmodified surfaces.
Data Table: Properties and Applications
| Property/Characteristic | Value/Description |
|---|---|
| Molecular Formula | C9H7F9O2 |
| Molecular Weight | 318.136 g/mol |
| Density | 1.415 g/cm³ |
| Boiling Point | 167.5°C |
| Flash Point | 54.1°C |
| Cytotoxicity | Moderate (depends on concentration) |
| Application | Drug delivery systems, surface coatings |
Q & A
Q. What are the optimal synthesis methodologies for 2,2,3,3,4,4,5,5,5-nonafluoropentyl methacrylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves esterification of methacrylic acid with a fluorinated alcohol precursor under acidic catalysis. Key parameters include:
- Temperature control : Maintaining 60–80°C to prevent premature polymerization while ensuring efficient ester bond formation .
- Solvent selection : Anhydrous solvents like tetrahydrofuran (THF) minimize side reactions with water.
- Catalyst optimization : Use of p-toluenesulfonic acid (PTSA) or sulfuric acid, with yields reported up to 85% under optimized conditions .
Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the compound from unreacted methacrylic acid or fluorinated byproducts.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 348.24 (C₁₃H₁₄F₉O₄) validate the molecular formula .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in polymerization kinetics data for fluorinated methacrylates?
Discrepancies in polymerization rates (e.g., radical vs. anionic mechanisms) arise from fluorophobic effects and steric hindrance. Methodological solutions include:
- Controlled radical polymerization (RAFT/Atrp) : Enables precise chain-length control, mitigating side reactions caused by fluorine’s electron-withdrawing effects .
- Solvent polarity modulation : Use of fluorous solvents (e.g., perfluorodecalin) reduces chain transfer reactions, improving reproducibility .
- In-situ FTIR monitoring : Tracks methacrylate C=C bond consumption (peak at 1630 cm⁻¹) to validate kinetic models .
Q. How does the fluorinated chain length impact copolymer compatibility in biomedical applications?
The compound’s C₅F₉ chain provides hydrophobicity and chemical resistance but may hinder biocompatibility. Advanced approaches include:
- Copolymerization with PEG methacrylate : Balances fluorocarbon hydrophobicity with PEG’s hydrophilicity, enhancing drug-loading efficiency in nanocarriers .
- Surface energy analysis (Contact angle) : Fluorinated copolymers exhibit contact angles >110°, requiring plasma treatment or silanization for cell adhesion in tissue engineering .
Q. What analytical methods address environmental persistence concerns of perfluorinated methacrylates?
While direct toxicity data for this compound is limited, methodologies for related perfluoroalkyl substances (PFAS) can be adapted:
- LC-MS/MS quantification : Detects degradation products (e.g., perfluoropentanoic acid) in environmental matrices with detection limits <1 ppb .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) of leached fluorinated monomers .
Methodological Challenges
Q. How can researchers differentiate this compound from structurally similar fluorinated monomers?
- Chromatographic separation (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times vary by fluorocarbon chain length and branching .
- Thermogravimetric analysis (TGA) : Decomposition profiles differ; this compound shows a primary mass loss at 220–250°C due to fluorinated chain degradation .
Q. What statistical approaches validate reproducibility in fluorinated polymer synthesis?
- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes monomer/initiator ratios and reaction time .
- Batch-to-batch consistency : Use ANOVA to compare molecular weight distributions (GPC data) across syntheses .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding thermal stability of polymers derived from this monomer?
Variations arise from:
- Initiator choice : Benzoyl peroxide generates shorter polymer chains (lower thermal stability) vs. AIBN .
- End-group effects : Terminal fluorine atoms in telomerized polymers reduce stability compared to block copolymers .
Resolution: Standardize polymerization protocols (e.g., fixed initiator concentration and degassing procedures) and report detailed molecular weight (Đ = PDI) data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
